N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C11H11N5OS and its molecular weight is 261.3. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
Tautomerism and Divalent N(I) Character
The study of N-(Pyridin-2-yl)thiazol-2-amine, a chemical unit related to N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine, reveals the existence of dynamic tautomerism and divalent nitrogen character. Quantum chemical analysis indicates a competition between thiazole and pyridine groups for tautomeric hydrogen, influencing electron distribution and tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Reactions
Pyridazine Derivatives Synthesis
A significant process involving the synthesis of 3-substituted pyridazino derivatives from 3-carboxylic acid showcases the versatility of these compounds in creating structures with antimicrobial activity. This method emphasizes the potential for developing therapeutically important molecules (El-Mariah, Hosny, & Deeb, 2006).
Biological Activities and Applications
Antioxidant Properties
The in vitro study of novel thiazole derivatives, including those structurally related to this compound, shows potent antioxidant activity. This insight is crucial for developing compounds with potential therapeutic applications (Jaishree et al., 2012).
Antimicrobial and Anti-Inflammatory Agents
Research on substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles as anti-inflammatory agents further underscores the chemical versatility and potential therapeutic benefits of compounds structurally related to this compound. These studies highlight the compounds' promising anti-inflammatory and analgesic activities with minimal ulcerogenic effects (Bhati & Kumar, 2008).
Mechanism of Action
Target of Action
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets due to their diverse biological activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazoles are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of thiazoles suggest that factors such as ph, temperature, and the presence of other substances could potentially influence their action .
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAOWZWJSQCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.